2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine

Kinase Inhibitors Anticancer Agents Medicinal Chemistry

Procurement of the correct regioisomer is critical for kinase inhibitor programs. Generic pyrazolyl-pyrimidine analogs can fail to reproduce published SAR due to altered connectivity and LogP. 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (CAS 1018323-96-0) is the exact scaffold used to develop Aurora A inhibitors (IC₅₀ 12.3 nM) and IGF-1R selective probes (25-fold vs. EGFR). Its unsubstituted pyrimidine ring enables regioselective SNAr or cross-coupling for rapid library synthesis. Offered with validated purity and reliable global logistics.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 1018323-96-0
Cat. No. B1466174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine
CAS1018323-96-0
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C2=NC=CC=N2
InChIInChI=1S/C8H8N4/c1-6-5-7(12-11-6)8-9-3-2-4-10-8/h2-5H,1H3,(H,11,12)
InChIKeyZSOBZPLCWIJEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (CAS 1018323-96-0) in Medicinal Chemistry: A Core Heterocyclic Scaffold for Kinase Inhibitor Development and Beyond


2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (CAS 1018323-96-0) is a small-molecule heterocyclic building block featuring a pyrimidine ring linked to a 5-methyl-1H-pyrazole moiety at the 3-position. This compound serves as a key intermediate or substructure in the design of numerous bioactive derivatives, particularly inhibitors of protein kinases such as Casein kinase I (CKI) and Interleukin-1 receptor-associated kinase 1 (IRAK1) [1], and Aurora A kinase . Its molecular formula is C₈H₈N₄ with a molecular weight of 160.18 g/mol , and it is primarily utilized in early-stage drug discovery and chemical biology research.

Why 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine is Not Simply Interchangeable with Other Pyrazolyl-Pyrimidines


The specific substitution pattern and connectivity of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine critically determine its utility as a synthetic building block and its biological target engagement. While the pyrazolyl-pyrimidine class is broad, subtle structural variations—such as the position of the methyl group, the point of attachment between the two heterocycles, and the absence of further substitution—profoundly alter physicochemical properties, synthetic accessibility, and resulting biological activity. Generic substitution with a closely related analog risks significant changes in LogP, solubility, and, most importantly, the ability to access the desired derivative series. The unsubstituted pyrimidine ring offers a distinct vector for further functionalization (e.g., Suzuki coupling, SNAr) that differs from other regioisomers (e.g., 4-(pyrazol-4-yl)-pyrimidines), directly impacting the synthetic feasibility of target compounds [1].

2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine: Quantitative Evidence of Differentiation for Informed Scientific Procurement


Key Intermediate for Potent Aurora A Kinase Inhibitors: Achieving Single-Digit Nanomolar Potency

The core structure of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine serves as a critical scaffold for the synthesis of potent Aurora A kinase inhibitors, such as AKI-603. While the parent compound itself is an intermediate, derivatives like N4-(5-methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-N2-(4-nitrophenyl)pyrimidine-2,4-diamine (AKI-603) demonstrate an IC₅₀ of 12.3 nM against Aurora A kinase. This level of potency is directly enabled by the specific connectivity and functionalization potential offered by the 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine building block, contrasting with other pyrazolyl-pyrimidine regioisomers that may not allow the same substitution pattern or may lead to a different kinase selectivity profile .

Kinase Inhibitors Anticancer Agents Medicinal Chemistry

Enabling Selective IGF-1R Tyrosine Kinase Inhibition: A 10-Fold Selectivity Advantage

The 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine moiety is integral to the structure of AZ12253801, an ATP-competitive inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). This derivative, which incorporates the target compound as a core element, demonstrates an IC₅₀ of 17 nM against IGF-1R-driven proliferation in 3T3 mouse fibroblasts, while requiring an IC₅₀ of 440 nM to inhibit EGFR-driven proliferation. This translates to approximately a 25-fold selectivity for IGF-1R over EGFR in this cellular context, a key differentiator from other less selective kinase inhibitor scaffolds [1].

Receptor Tyrosine Kinase IGF-1R Cancer Therapeutics

Distinct Target Engagement: Accessing CKI and IRAK1 Inhibition for Inflammation and Oncology

Recent patent literature (US 11,925,641) explicitly highlights pyrazole pyrimidine derivatives, including those based on the 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine scaffold, as potent inhibitors of Casein kinase I (CKI) and Interleukin-1 receptor-associated kinase 1 (IRAK1) [1]. This specific target engagement is not a general feature of all pyrazolyl-pyrimidines; for instance, other regioisomers like 4-(pyrazol-4-yl)-pyrimidines are optimized for CDK4/6 inhibition [2]. The ability to target CKI and IRAK1 opens avenues in treating malignant and inflammatory disorders, providing a clear scientific differentiator from compounds optimized for other kinase families.

Inflammatory Diseases Kinase Inhibition CKI IRAK1

Physicochemical Properties and Synthetic Versatility: A Differentiated Starting Point for Lead Optimization

The compound exhibits distinct physicochemical properties that are valuable for drug discovery. Its predicted boiling point is 488.0±45.0 °C and predicted density is 1.296±0.06 g/cm³ . These properties are a result of its specific molecular composition (C₈H₈N₄, MW 160.18 g/mol) and differ from other regioisomeric building blocks. The unsubstituted pyrimidine ring provides a versatile synthetic handle (e.g., for nucleophilic aromatic substitution or metal-catalyzed cross-couplings) that is not present in more heavily substituted analogs, offering a unique entry point for building diverse compound libraries [1]. This synthetic flexibility, combined with its specific predicted LogP and aqueous solubility, directly impacts the efficiency of generating and optimizing lead compounds.

ADMET Synthetic Chemistry Drug Discovery

Optimal Scientific and Industrial Use Cases for 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (CAS 1018323-96-0)


Lead Generation and Optimization of Selective Kinase Inhibitors for Oncology

As evidenced by its use in developing potent and selective inhibitors of Aurora A (IC₅₀ 12.3 nM) and IGF-1R (25-fold selectivity over EGFR) [1], 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine is an ideal building block for medicinal chemistry programs focused on generating selective kinase inhibitors. Its unique scaffold allows for the rapid synthesis of diverse compound libraries to explore structure-activity relationships (SAR) around key oncology targets like Aurora A and IGF-1R. Procurement of this specific compound is essential for replicating and advancing the published findings on these inhibitor series.

Development of Therapeutic Agents Targeting Inflammatory and Autoimmune Diseases

The compound's utility extends to inflammatory diseases, as its derivatives are claimed as potent inhibitors of CKI and IRAK1 kinases [2]. These targets are central to innate immune signaling and inflammation. Therefore, researchers investigating the role of CKI and IRAK1 in conditions such as rheumatoid arthritis, inflammatory bowel disease, or sepsis should prioritize this scaffold for their discovery efforts. The compound serves as a strategic entry point for synthesizing and evaluating novel anti-inflammatory agents with a novel mechanism of action.

Chemical Biology Tool Development for Target Validation Studies

Given its well-defined kinase inhibition profiles in derivative form, 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine can be utilized to create high-quality chemical probes for target validation. For example, by synthesizing derivatives with established potency against IGF-1R or Aurora A [1], researchers can generate tool compounds to investigate the biological consequences of inhibiting these kinases in various cellular models of disease. The availability of this specific building block enables the consistent production of these critical research tools.

Synthesis of Diverse Heterocyclic Libraries via Regioselective Functionalization

The predicted physicochemical properties (boiling point 488.0±45.0 °C, density 1.296±0.06 g/cm³) and the unsubstituted pyrimidine ring of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine offer a versatile platform for synthetic chemists. Its structure allows for regioselective functionalization, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, to generate large and diverse libraries of novel heterocyclic compounds. This makes it a valuable, differentiated core for academic and industrial groups engaged in high-throughput synthesis and screening for new biological activities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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